N~6~-Dodecanoyllysine

Description

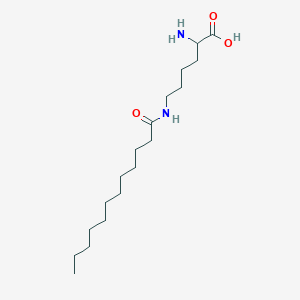

N⁶-Dodecanoyllysine is a modified amino acid derivative where a dodecanoyl (C₁₂) fatty acid chain is covalently attached to the ε-amino group of lysine. Such modifications are critical in prodrug design, protein lipidation, and lipid metabolism studies. While specific data on N⁶-Dodecanoyllysine are sparse in the provided evidence, insights can be inferred from structurally related compounds and general acylation trends.

Properties

IUPAC Name |

2-amino-6-(dodecanoylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36N2O3/c1-2-3-4-5-6-7-8-9-10-14-17(21)20-15-12-11-13-16(19)18(22)23/h16H,2-15,19H2,1H3,(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDYJUYZBRGMCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NCCCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30866252 | |

| Record name | N~6~-Dodecanoyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30866252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-6-dodecanamidohexanoic acid typically involves the acylation of lysine. One common method includes the reaction of lysine with dodecanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods: On an industrial scale, the production of 2-amino-6-dodecanamidohexanoic acid can be achieved through similar acylation reactions but optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-dodecanamidohexanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

2-Amino-6-dodecanamidohexanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its role in protein modification and enzyme inhibition.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-amino-6-dodecanamidohexanoic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N⁶-Dodecanoyllysine with three related compounds:

*Estimated based on lysine (C₆H₁₄N₂O₂) + dodecanoyl (C₁₂H₂₃O).

Key Observations :

- N⁶-Dodecanoyllysine balances polar (lysine) and nonpolar (dodecanoyl) regions, enabling interactions with both aqueous and lipid environments.

- 6-Dodecanone , a ketone, lacks the amino acid moiety, limiting its biological utility but serving as a precursor in organic synthesis.

- Dodecane, 6-pentyl is a fully saturated hydrocarbon, emphasizing extreme hydrophobicity without functional groups for reactivity.

- The sphingosine derivative incorporates a dodecanoyl chain but links it to a fluorescent nitrobenzoxadiazole group, highlighting applications in cellular tracking.

Research Implications and Gaps

- Synthesis: Methods for acylated lysines (e.g., solid-phase peptide synthesis) could be adapted from thiazolidinone derivatives , though optimization is needed for longer acyl chains.

- Data Limitations: The absence of direct studies on N⁶-Dodecanoyllysine underscores the need for targeted research on its pharmacokinetics and stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.